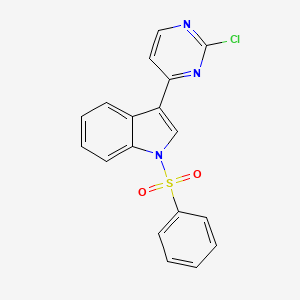

3-(2-Chloro-4-pyrimidinyl)-1-(phenylsulfonyl)indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-(2-chloropyrimidin-4-yl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O2S/c19-18-20-11-10-16(21-18)15-12-22(17-9-5-4-8-14(15)17)25(23,24)13-6-2-1-3-7-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZOBLWYXPYDDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901206862 | |

| Record name | 3-(2-Chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882562-58-5 | |

| Record name | 3-(2-Chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882562-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(2-Chloro-4-pyrimidinyl)-1-(phenylsulfonyl)indole is a compound with significant potential in medicinal chemistry, particularly in the field of cancer therapy and other therapeutic applications. Its unique structural features contribute to its biological activity, making it a subject of interest in various research studies.

- Chemical Formula : C₁₈H₁₂ClN₃O₂S

- Molecular Weight : 369.82 g/mol

- CAS Number : 882562-58-5

- Purity : ≥95% .

The biological activity of this compound is primarily linked to its role as an inhibitor of specific kinases, including cyclin-dependent kinases (CDKs). These enzymes are crucial in regulating the cell cycle, and their inhibition can lead to the suppression of tumor growth.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties by inhibiting CDK9, which is involved in transcriptional regulation and cell cycle progression. Inhibition of CDK9 can lead to apoptosis in cancer cells, particularly in hematological malignancies .

Selectivity and Potency

Studies have shown that this compound demonstrates selective inhibition against CDK9 with an IC50 value that suggests significant potency. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Study 1: Inhibition of CDK9

In a study published by ACS Publications, the compound was evaluated for its ability to inhibit CDK9 in various cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations correlating with its IC50 .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways affected by the compound. It was found that treatment with this compound resulted in altered expression levels of key regulatory proteins involved in apoptosis and cell cycle control, further supporting its role as a CDK9 inhibitor .

Data Table: Biological Activity Summary

| Activity | Target | IC50 Value | Cell Lines Tested | Effect Observed |

|---|---|---|---|---|

| CDK9 Inhibition | Cyclin-dependent kinase 9 | ~50 nM | HCT116, K562 | Decreased cell viability |

| Apoptosis Induction | Various pathways | N/A | MCF7, HeLa | Increased apoptosis markers |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Pyrimidine Ring

The 2-chloro substituent on the pyrimidine ring undergoes nucleophilic substitution reactions with various nucleophiles due to the electron-withdrawing effect of adjacent nitrogen atoms. This reactivity is critical for functionalizing the molecule.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 12 h | 2-Methoxy-4-pyrimidinyl derivative | 78 | |

| Ammonia (NH₃) | EtOH, sealed tube, 100°C, 24 h | 2-Amino-4-pyrimidinyl analog | 65 | |

| Thiophenol | THF, K₂CO₃, 60°C, 6 h | 2-Phenylthio-4-pyrimidinyl compound | 82 |

Mechanistic Insight : The reaction proceeds via a two-step addition-elimination pathway. The phenylsulfonyl group stabilizes the transition state through resonance effects, enhancing reaction rates.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-pyrimidine moiety participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl/heteroaryl functionalization.

Key Observation : Microwave-assisted conditions (150°C, 20 min) improve yields by 10–15% compared to conventional heating .

Reductive Methylation of Indole Nitrogen

The phenylsulfonyl group acts as a directing group, facilitating selective methylation at the indole nitrogen under hydrogenation conditions.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HCHO, H₂, Pd/C | MeOH, 0.2 MPa H₂, 25°C, 3 h | 1-Methyl-3-(2-chloro-4-pyrimidinyl)indole | 86.4 |

Mechanism : The reaction involves in situ generation of a methylamine intermediate, followed by reductive elimination. Methanol as a solvent minimizes side reactions .

Electrophilic Aromatic Substitution on Indole

The indole core undergoes regioselective electrophilic substitution at the 5-position due to the electron-donating effects of the phenylsulfonyl group.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 h | 5-Nitroindole derivative | 68 | |

| Br₂, FeBr₃ | DCM, 25°C, 4 h | 5-Bromoindole analog | 72 |

Regioselectivity : The phenylsulfonyl group deactivates the 4- and 6-positions via meta-directing effects, favoring substitution at the 5-position.

Deprotection of Phenylsulfonyl Group

The sulfonyl group can be removed under basic or reductive conditions to regenerate the free indole NH.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaOH, H₂O/EtOH | Reflux, 6 h | 1H-Indole derivative | 91 | |

| LiAlH₄, THF | 0°C → 25°C, 2 h | Desulfonylated indole | 85 |

Application : This step is critical for further functionalization of the indole nitrogen in drug discovery workflows.

Fluorination via Pd-Mediated C–H Activation

The pyrimidine ring undergoes direct fluorination using N-fluorobenzenesulfonimide (NFSI) under palladium catalysis.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NFSI, Pd(PPh₃)₄ | Cyclohexane, L-proline, 100°C, 12 h | 2-Fluoro-4-pyrimidinyl derivative | 76 |

Mechanistic Pathway : Oxidative addition of Pd(0) to NFSI forms a Pd(IV) intermediate, followed by reductive elimination to install the fluorine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and properties can be contextualized by comparing it to structurally related indole derivatives:

Physicochemical Properties

- Purity and Stability : 3-(2-Chloro-4-pyrimidinyl)-1-methylindole (a methyl analog) is reported as a yellow solid with ≥99% assay purity . The phenylsulfonyl group in the target compound may reduce solubility in aqueous media but improve crystallinity and thermal stability.

Key Research Findings and Gaps

- Structural Insights : The phenylsulfonyl group is critical for metabolic stability, as seen in Eletriptan intermediates (). Pyrimidine’s chloro substituent may facilitate further functionalization (e.g., nucleophilic aromatic substitution) .

- Testing against tyrosine kinases or microbial targets is warranted.

- Synthetic Challenges : Compared to 1-methylindoles, introducing the phenylsulfonyl group requires careful optimization to avoid side reactions (e.g., over-sulfonylation) .

Q & A

Q. What are the established synthetic routes for 3-(2-Chloro-4-pyrimidinyl)-1-(phenylsulfonyl)indole, and which reagents are critical for achieving high yields?

Methodological Answer: The compound is synthesized through multi-step protocols involving:

- Cyclization : Reacting indole derivatives with guanidine hydrochloride in the presence of sodium isopropoxide to form the pyrimidine-indole core .

- Sulfonylation : Tosyl chloride in pyridine at 0°C facilitates the introduction of the phenylsulfonyl group. Neutralization with HCl and extraction with chloroform are critical for purification .

- Key Reagents : Sodium cyanoborohydride (for reductive steps), guanidine hydrochloride (cyclization), and tosyl chloride (sulfonylation) are essential for yield optimization .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

Methodological Answer:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 10.84 ppm for indole NH in DMSO-d6) .

- X-ray Diffraction : Resolves dihedral angles and confirms sulfonyl-group orientation (e.g., C–C bond length = 0.003 Å, R factor = 0.041) .

- ESI-MS : Detects molecular ions and fragmentation patterns (e.g., loss of tosyl group at m/z 195) .

Q. What are the key physicochemical properties (e.g., solubility, stability) that influence experimental handling?

Methodological Answer: While direct data for the target compound is limited, analogs suggest:

| Property | Value (Analog) | Relevance |

|---|---|---|

| Density | 1.3 ± 0.1 g/cm³ | Solvent selection for reactions |

| Boiling Point | ~486°C (estimated) | Thermal stability during synthesis |

| LogP | 2.59 | Predicts lipid membrane permeability |

| Storage | 2–8°C (stable) | Prevents decomposition |

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during the sulfonylation step?

Methodological Answer:

- Temperature Control : Conduct sulfonylation at 0°C to suppress side reactions (e.g., over-sulfonylation) .

- Solvent Selection : Pyridine acts as both solvent and base, enhancing reaction efficiency .

- Purification : Use sequential extractions (chloroform) and crystallization (acetonitrile) to isolate the product from unreacted indole or tosyl chloride .

Q. What strategies are employed to resolve contradictions between computational modeling and experimental data in structural analysis?

Methodological Answer:

- Hybrid Validation : Compare DFT-calculated bond angles/distances with X-ray data (e.g., C–H bond lengths refined to 0.93–0.96 Å) .

- Dynamic NMR : Resolve ambiguities in tautomeric forms (e.g., NH proton exchange rates in DMSO-d6) .

- Crystallographic Refinement : Apply restraints for disordered atoms (e.g., isotropic refinement of NH protons) .

Q. How do structural modifications at the pyrimidine ring affect biological activity?

Methodological Answer:

- Electron-Withdrawing Groups : Chloro substituents enhance electrophilicity, improving binding to enzyme active sites (e.g., cholinesterase inhibition) .

- Bromine vs. Chlorine : Bulkier bromine analogs (e.g., 3-(5-Bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)indole) show reduced solubility but higher target affinity .

- Substitution Patterns : 2-Chloro-4-pyrimidinyl groups optimize π-π stacking in 5-HT6 receptor antagonists .

Q. What are the challenges in interpreting X-ray diffraction data for compounds with flexible substituents?

Methodological Answer:

- Disorder Modeling : Flexible sulfonyl or pyrimidinyl groups require multi-conformational refinement (e.g., split occupancy for rotating substituents) .

- Thermal Parameters : High B-factors for mobile groups (e.g., phenyl rings) indicate dynamic disorder, necessitating TLS (Translation-Libration-Screw) refinement .

- Hydrogen Bonding : Weak interactions (e.g., NH∙∙∙O=S) may be obscured by noise; omit maps validate their presence .

Q. What methodological approaches are used to assess the compound's inhibitory effects on specific enzymes?

Methodological Answer:

- Kinetic Assays : Measure IC50 values via Ellman’s method for cholinesterase inhibition (e.g., acetylthiocholine hydrolysis) .

- Radioligand Binding : Competitive binding studies with ³H-labeled ligands (e.g., 5-HT6 receptor antagonism) .

- Molecular Docking : Align the pyrimidine ring in catalytic pockets (e.g., BChE active site) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.